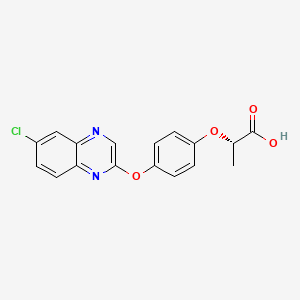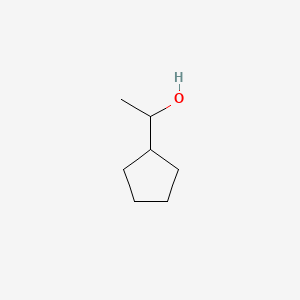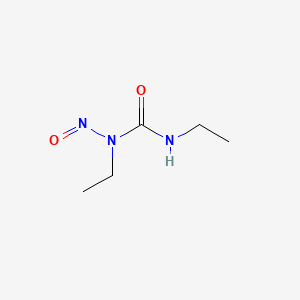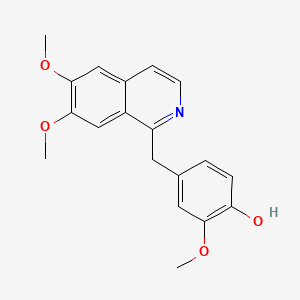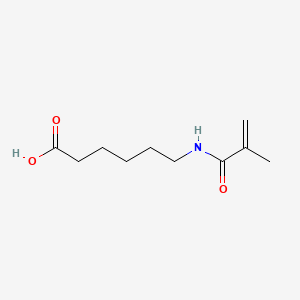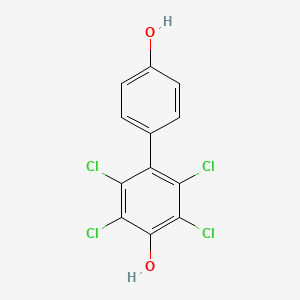
2,3,5,6-Tetrachloro-4,4'-biphenyldiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetrachloro-1,1'-biphenyl-4,4'-diol is a tetrachlorobenzene formed formally by chlorination of biphenyl-4,4'-diol at C-2, -3, -5 and -6. It derives from a biphenyl-4,4'-diol.
Aplicaciones Científicas De Investigación
Effects on Mitochondrial Oxidative Phosphorylation
2,3,5,6-Tetrachloro-4,4'-biphenyldiol, as part of hydroxylated polychlorinated biphenyls, has been studied for its effects on mitochondrial oxidative phosphorylation. Research has shown that this compound can inhibit state-3 respiration in a concentration-dependent manner, with a more pronounced effect compared to other congeners (Narasimhan, Kim, & Safe, 1991).
Photophysical Properties
The photophysical properties of biphenyldiols, including compounds similar to 2,3,5,6-Tetrachloro-4,4'-biphenyldiol, have been investigated. These studies provide insights into the stability and solvatochromism of these compounds in various solvents (Mohanty, Pal, & Sapre, 1999).
Reductive Dechlorination by Microorganisms
Anaerobic microorganisms have been found to dechlorinate compounds like 2,3,5,6-tetrachlorobiphenyl, a closely related compound, demonstrating the potential for bioremediation (Van Dort & Bedard, 1991).
Application in Synthesis of Chiral Compounds
2,3,5,6-Tetrachloro-4,4'-biphenyldiol is utilized in the synthesis of chiral compounds and ligands for catalysis. Its structure aids in the creation of axially chiral biaryls and other complex organic molecules (Higashizima, Sakai, Nozaki, & Takaya, 1994).
Environmental Impact and Toxicology
The environmental impact and toxicological responses of polychlorinated biphenyls, including compounds like 2,3,5,6-Tetrachloro-4,4'-biphenyldiol, have been extensively studied. These compounds can elicit a range of biochemical responses and are critical in understanding the risk assessment of PCBs (Safe, 1994).
Propiedades
Número CAS |
100702-98-5 |
|---|---|
Nombre del producto |
2,3,5,6-Tetrachloro-4,4'-biphenyldiol |
Fórmula molecular |
C12H6Cl4O2 |
Peso molecular |
324 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H |
Clave InChI |
ZTJLKJPIKUPJIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O |
Otros números CAS |
100702-98-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



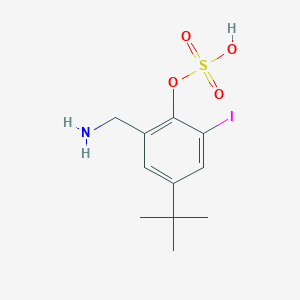

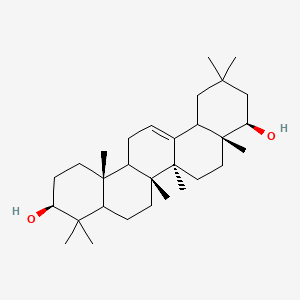
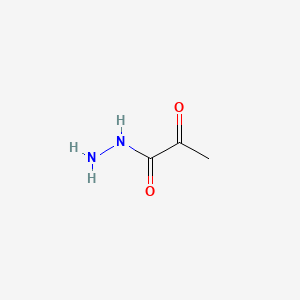
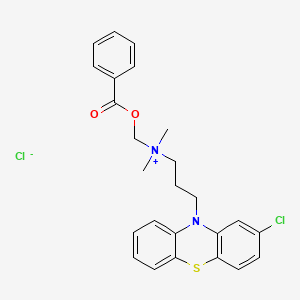
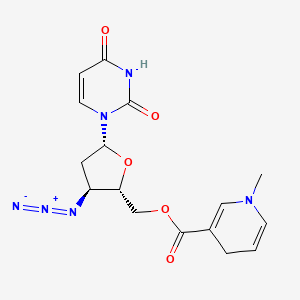
![(9R,10S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B1203346.png)
